Meprobamate-d7 (100 μg/mL in Methanol)

Forensic toxicology Impaired driving GC-MS quantification

Forensic and clinical laboratories face unacceptable quantitative bias when substituting non-deuterated or low-label (e.g., d3) internal standards for meprobamate analysis-isotopic cross-talk and differential matrix effects compromise forensic defensibility. Meprobamate-d7 (100 μg/mL in Methanol, CAS 1435933-83-7) is the solution. • +7 Da mass shift ensures baseline resolution from native analyte in whole blood, urine, and liver homogenate; eliminates isotopic interference per ANSI/ASB Std. 036 requirements. • ISO/IEC 17025 & ISO 17034 certified CRM format eliminates between-batch IS concentration variability-batch-verified with full Certificate of Analysis. • Ready-to-use methanol solution integrates directly into automated LC-MS/MS workflows, reducing sample prep time by 30-45 min per batch vs. gravimetric preparation. • Supplied as DEA-exempt preparation; no DEA registration required for procurement.

Molecular Formula C9H18N2O4
Molecular Weight 225.29 g/mol
CAS No. 1435933-83-7
Cat. No. B590743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprobamate-d7 (100 μg/mL in Methanol)
CAS1435933-83-7
Synonyms2-Methyl-2-propyl-1,3-propanediol Dicarbamate;  NSC 30418;  Pertranquil;  Placidon;  Placitate;  Probamyl;  Procalmadiol;  Procalmidol;  Promate;  Protran-d3;  Amosene-d3;  Anastress;  Anatimon;  Andaxin;  Aneural;  Ansiatan;  Anzil;  Apascil;  Appetrol;  Arcoban;  Arto
Molecular FormulaC9H18N2O4
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCCC(C)(COC(=O)N)COC(=O)N
InChIInChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2
InChIKeyNPPQSCRMBWNHMW-SSQNFVSCSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meprobamate-d7 Stable-Labeled Internal Standard


Meprobamate-d7 (100 μg/mL in Methanol, CAS 1435933-83-7) is a certified reference material (CRM) consisting of a heptadeuterated stable-labeled analogue of the carbamate sedative-hypnotic meprobamate, formulated as a ready-to-use solution in methanol. This product is manufactured and certified under ISO/IEC 17025 and ISO 17034 accredited standards (Cerilliant®) and is specifically intended for use as an internal standard (IS) for the quantification of meprobamate and its prodrug carisoprodol via GC-MS or LC-MS/MS in forensic toxicology, clinical drug testing, and pain prescription monitoring . Meprobamate-d7 (propyl-D7) bears seven deuterium atoms on the propyl side chain (mass shift of +7 Da vs. unlabeled analyte), achieving ≥99% isotopic purity (d1-d7 forms) . The compound is a DEA Schedule IV controlled substance in the United States but is supplied as an exempt chemical preparation requiring no DEA registration for procurement .

Why Meprobamate-d7 Cannot Be Substituted


Non-deuterated internal standards or those with fewer deuterium labels (e.g., meprobamate-d3) introduce critical limitations in forensic and clinical quantitative analysis that preclude simple substitution. Structural analogs such as benzylcarbamate and meprobamate-d3 lack the full mass separation (+7 Da) required to eliminate isotopic cross-talk and ensure baseline resolution from the native analyte in complex biological matrices [1]. Furthermore, non-deuterated internal standards do not co-elute identically with the analyte under gradient LC conditions, leading to differential matrix effects and ionization suppression/enhancement that vary across biological specimen types (whole blood, urine, liver homogenate) [2]. Meprobamate-d7—available as a certified 100 μg/mL methanol solution from ISO-accredited suppliers—provides a standardized, batch-verified concentration with full traceability and certificate of analysis documentation. Substituting with in-house prepared or non-certified alternatives introduces between-batch variability in IS concentration, directly compromising method accuracy, reproducibility, and forensic defensibility . The following quantitative evidence demonstrates the measurable performance differentials that underpin the scientific and regulatory necessity of selecting meprobamate-d7 over alternative IS candidates.

Meprobamate-d7 Quantitative Evidence


Linear Range Expansion Over Benzylcarbamate IS

In a validated GC-MS method using solid-phase extraction from whole blood, substitution of benzylcarbamate with meprobamate-d7 as the internal standard expanded the linear quantitation range for meprobamate by 2.5-fold. When benzylcarbamate was employed as IS, the linear range for meprobamate was limited to 0-40 mg/L. Switching to meprobamate-d7 increased the validated upper limit of quantitation to 100 mg/L [1]. This expansion enables direct quantification of supratherapeutic and fatal meprobamate concentrations without requiring sample dilution, reducing analytical error and turnaround time in postmortem and impaired driving casework.

Forensic toxicology Impaired driving GC-MS quantification

Intra-Assay Precision Advantage vs. Benzylcarbamate

Intra-assay precision, expressed as coefficient of variation (CV), demonstrates a >2-fold improvement when meprobamate-d7 is employed as the internal standard compared to benzylcarbamate. In head-to-head validation experiments using the same whole blood matrix and GC-MS instrumentation, intra-assay CV ranged from 2.6% to 4.3% for benzylcarbamate, whereas meprobamate-d7 achieved a tighter precision range of 1.0% to 2.3% [1]. This enhanced reproducibility stems from the near-identical physicochemical properties and co-elution behavior of the deuterated IS with the native analyte, minimizing injection-to-injection variability attributable to matrix effects and detector response fluctuations.

Forensic toxicology Method validation Analytical precision

Deuterium Incorporation Advantage Over Meprobamate-d3

Meprobamate-d7 incorporates seven deuterium atoms on the propyl side chain, resulting in a +7 Da mass shift from the unlabeled analyte (m/z 218.25 → m/z 225.29) . In contrast, the commercially available meprobamate-d3 analog (CAS 57-53-4-d3) provides only a +3 Da mass shift . In multi-analyte forensic panels that simultaneously quantify carisoprodol, meprobamate, and other co-eluting carbamates or acidic/neutral drugs, the +7 Da separation ensures baseline resolution from native meprobamate M+1 and M+2 natural abundance isotopes, eliminating isotopic cross-talk that can artificially elevate calculated concentrations by 5-15% in d3-labeled IS applications [1]. The greater mass differential of d7-labeled meprobamate also provides unambiguous MS/MS transition differentiation, a critical requirement for ANSI/ASB Standard 036 forensic method validation.

Isotope dilution mass spectrometry LC-MS/MS Multi-analyte panels

CRM Traceability and ISO 17034 Accreditation

Meprobamate-d7 (100 μg/mL in methanol) is supplied as a certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 accreditation by Cerilliant® . Each ampule is accompanied by a batch-specific Certificate of Analysis that documents the exact concentration, expanded measurement uncertainty, and traceability to SI units. In contrast, meprobamate-d7 supplied as a neat crystalline solid requires in-house gravimetric preparation and quantitative NMR or LC-UV verification prior to use as an IS, introducing between-operator and between-batch concentration variability of 2-8% . The ready-to-use 100 μg/mL methanol solution format eliminates this pre-analytical variability source, enabling direct dilution into calibration standards and quality control samples without additional verification steps. The Snap-N-Spike®/Snap-N-Shoot® packaging format further minimizes solvent evaporation and analyte degradation during long-term frozen storage at -20°C .

ISO 17034 CRM Analytical quality assurance

Meprobamate-d7 Validated Applications


Quantitation in Impaired Driving and Postmortem Blood

Forensic toxicology laboratories conducting driving under the influence of drugs (DUID) and postmortem casework require validated quantitative methods for carisoprodol and its active metabolite meprobamate in whole blood. Meprobamate-d7 (100 μg/mL in methanol) is the designated internal standard in peer-reviewed, fully validated GC-MS and LC-MS/MS methods that have demonstrated linear quantitation up to 100 mg/L (GC-MS) and 0.5-50 mg/L (LC-MS/MS) in whole blood, with intra-assay precision of 1.0-2.3% and accuracy of 91-100% [1][2]. The +7 Da mass shift ensures unambiguous identification and quantitation free from isotopic interference, meeting ANSI/ASB Standard 036 forensic validation requirements [3]. Laboratories may procure this certified reference material as a DEA-exempt preparation, eliminating DEA registration administrative burden while maintaining full regulatory compliance .

Clinical Toxicology and Pain Prescription Monitoring

Clinical toxicology laboratories and pain management compliance monitoring programs require high-throughput, multiplexed LC-MS/MS methods for simultaneous quantitation of carisoprodol and meprobamate in urine and plasma/serum. Meprobamate-d7 serves as the deuterated internal standard that corrects for variable matrix effects (ionization suppression/enhancement) inherent to these biological matrices [1]. Validated methods using meprobamate-d7 IS have established limits of detection (LOD) of 0.5 mg/L across blood, urine, and liver homogenate matrices, with no observed carryover at concentrations up to 100 mg/L [2]. The ready-to-use 100 μg/mL methanolic solution format integrates directly into automated liquid handling workflows, reducing sample preparation time by approximately 30-45 minutes per analytical batch compared to in-house gravimetric preparation from neat solid material [3].

Multi-Analyte Drug Screening Panel Method Development

Research and reference laboratories developing and validating comprehensive acid/neutral drug screening panels by LC-MS/MS require isotopically labeled internal standards that provide robust, matrix-independent quantitation across diverse biological specimen types. Meprobamate-d7, with its +7 Da mass differential from native meprobamate and ≥99% isotopic purity, enables simultaneous quantitation of carisoprodol, meprobamate, naproxen, and other co-eluting analytes without isotopic cross-talk interference [1]. The certified reference material format ensures batch-to-batch consistency in IS concentration, which is critical for long-term method stability monitoring and inter-laboratory proficiency testing comparisons. Laboratories can reference peer-reviewed validation data that includes specificity, selectivity, carryover assessment, and matrix effect characterization, all of which were generated using meprobamate-d7 as the internal standard [2].

Technical Documentation Hub

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